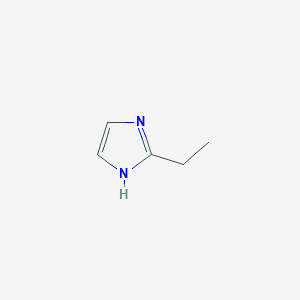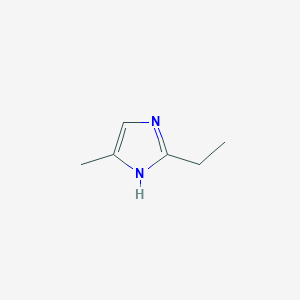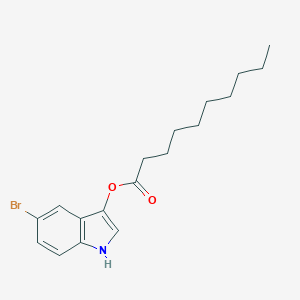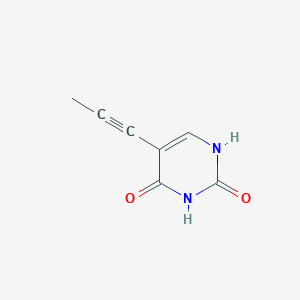
5-Propynyluracil
Übersicht
Beschreibung
5-Propynyluracil (5-PU) is a synthetic nucleoside analog that has been shown to have various biochemical and physiological effects. It is commonly used in scientific research as a tool to study the mechanisms of action of nucleoside analogs and their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Propynyluracil is believed to be through inhibition of viral DNA synthesis. It is incorporated into the viral DNA during replication, leading to premature chain termination and inhibition of further viral replication. Additionally, 5-Propynyluracil has been shown to induce apoptosis in cancer cells through activation of the caspase pathway.
Biochemische Und Physiologische Effekte
In addition to its antiviral and anti-tumor activity, 5-Propynyluracil has been shown to have various biochemical and physiological effects. It has been shown to stimulate the immune system, increase interferon production, and modulate cytokine levels. Additionally, 5-Propynyluracil has been shown to have anti-inflammatory activity and to inhibit platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Propynyluracil in lab experiments is its broad-spectrum antiviral activity. It has been shown to be effective against a variety of viruses, making it a useful tool for studying the mechanisms of action of nucleoside analogs. Additionally, 5-Propynyluracil is relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of using 5-Propynyluracil in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when using it in experiments. Additionally, 5-Propynyluracil has a relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 5-Propynyluracil. One area of interest is the development of new derivatives of 5-Propynyluracil with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 5-Propynyluracil and its potential therapeutic applications in various diseases. Finally, the development of new delivery methods for 5-Propynyluracil, such as targeted nanoparticles, may improve its efficacy and reduce its toxicity in vivo.
Wissenschaftliche Forschungsanwendungen
5-Propynyluracil has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have antiviral activity against a variety of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, 5-Propynyluracil has been shown to have anti-tumor activity in various cancer cell lines.
Eigenschaften
CAS-Nummer |
134700-29-1 |
|---|---|
Produktname |
5-Propynyluracil |
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
5-prop-1-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,1H3,(H2,8,9,10,11) |
InChI-Schlüssel |
UJBCLAXPPIDQEE-UHFFFAOYSA-N |
SMILES |
CC#CC1=CNC(=O)NC1=O |
Kanonische SMILES |
CC#CC1=CNC(=O)NC1=O |
Andere CAS-Nummern |
134700-29-1 |
Synonyme |
5-propynyluracil |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

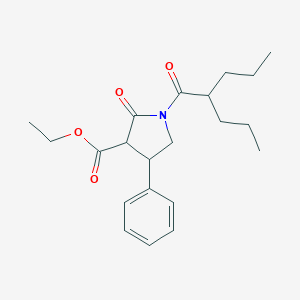


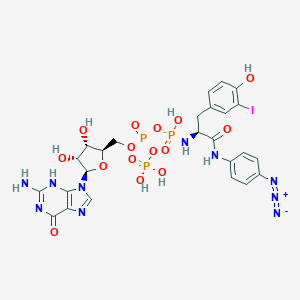
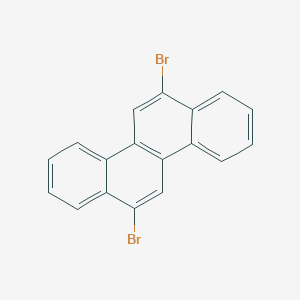
![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
